molecular formula C20H24N4OS B6752400 2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6752400
M. Wt: 368.5 g/mol
InChI Key: JDUSFANNXBOKQN-UHFFFAOYSA-N
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Description

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiophene ring, and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the thiophene and morpholine rings through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid.

    Cyclopenta[b]pyridine derivatives: Compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine.

Uniqueness

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-23(20-16(13-21)12-15-4-2-5-17(15)22-20)14-18(19-6-3-11-26-19)24-7-9-25-10-8-24/h3,6,11-12,18H,2,4-5,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUSFANNXBOKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC=CS1)N2CCOCC2)C3=C(C=C4CCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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